8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a 3,5-dimethylpyrazole substituent at position 8, a 2-methoxyethyl group at position 1, and a 3-methylbutyl chain at position 6. The substituents modulate solubility, lipophilicity, and steric bulk, which are critical for interactions with biological targets. While direct pharmacological data are unavailable, structural analogs suggest roles in kinase inhibition or adenosine receptor modulation .
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-12(2)7-8-23-15-16(20-18(23)25-14(4)11-13(3)21-25)22(5)19(27)24(17(15)26)9-10-28-6/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJMHXHNKPPVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
STK931816, also known as STK-001, is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression. The primary target of STK931816 is the non-mutant (wild type) copy of the SCN1A gene, which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein. This protein plays a crucial role in the functioning of neurons, and upregulating its expression may restore functioning neurons and thereby prevent seizures and reduce non-seizure related comorbidities in Dravet Syndrome.
Mode of Action
STK931816 operates through a mechanism known as Targeted Augmentation of Nuclear Gene Output (TANGO). The compound binds to specific stretches of pre-messenger RNA (pre-mRNA), reducing the synthesis of non-productive mRNA via nonsense-mediated mRNA decay (NMD) exon exclusion, and increasing productive mRNA synthesis. This results in increased levels of productive mRNA from functional gene copies, thereby restoring target protein to near normal levels.
Biochemical Pathways
The biochemical pathway affected by STK931816 involves the regulation of the SCN1A gene and the production of the Nav1.1 protein. By binding to the pre-mRNA of the SCN1A gene, STK931816 increases the production of productive mRNA, which in turn increases the production of the Nav1.1 protein. This can potentially restore the functioning of neurons and prevent seizures in patients with Dravet Syndrome.
Pharmacokinetics
The pharmacokinetics of STK931816 are currently being investigated in clinical trials. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of STK931816, and their impact on the compound’s bioavailability. The results of these studies will provide valuable insights into how STK931816 is processed in the body and how it reaches its target sites.
Result of Action
The molecular and cellular effects of STK931816’s action involve the upregulation of the Nav1.1 protein. By increasing the production of this protein, STK931816 may restore the functioning of neurons, potentially preventing seizures and reducing non-seizure related comorbidities in Dravet Syndrome. This could make STK931816 a potential disease-modifying therapy for this condition.
Action Environment
The action, efficacy, and stability of STK931816 could potentially be influenced by various environmental factors. It is generally understood that factors such as temperature, humidity, and light can affect the stability and efficacy of many drugs
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound involves several steps typical for purine derivatives, including the introduction of pyrazole and methoxyethyl groups. The methods often utilize standard organic synthesis techniques such as condensation reactions and functional group modifications.
Antioxidant Properties
Research indicates that compounds with a pyrazole moiety exhibit significant antioxidant activity . For instance, derivatives similar to the target compound have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties . The incorporation of specific substituents into the pyrazole ring has been linked to enhanced antibacterial and antifungal activities. For example, compounds derived from 3,5-dimethylpyrazole have shown effectiveness against various bacterial strains .
Anticancer Activity
Compounds containing the pyrazole structure have been investigated for their anticancer potential . Research has highlighted that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to the target structure have been noted for their activity against lung cancer cells .
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing that some derivatives exhibited over 90% inhibition of free radicals at specific concentrations .
- Antimicrobial Screening : Another investigation tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assays : The cytotoxic effects of related compounds were assessed on different cancer cell lines, showing IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
Compound A : 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-Methyl-7-(2-Methylallyl)-1H-Purine-2,6(3H,7H)-Dione (CAS: 1014072-87-7)
- Substituents :
- Position 7: 2-Methylallyl (smaller, unsaturated chain).
- Position 1: Unsubstituted (lacks 2-methoxyethyl group).
- Properties :
- Higher reactivity due to allyl group.
- Reduced solubility compared to the target compound.
- Discontinued commercial availability, suggesting stability or efficacy challenges.
| Property | Target Compound | Compound A |
|---|---|---|
| Position 7 Substituent | 3-Methylbutyl (branched alkyl) | 2-Methylallyl (unsaturated) |
| Position 1 Substituent | 2-Methoxyethyl (polar) | None |
| Molecular Weight | ~435 g/mol (estimated) | ~393 g/mol |
| logP (Predicted) | ~2.8 | ~2.3 |
Compound B : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine (vs. purine-dione).
- Key Features: Nitrophenyl and cyano groups enhance electron-withdrawing properties. Higher melting point (243–245°C) due to rigid aromatic systems.
Physicochemical and Spectroscopic Comparisons
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to Compound A.
- Spectroscopy :
Research Implications and Challenges
- Biological Relevance : Pyrazole and purine-dione motifs are associated with kinase inhibition (e.g., CDK or PKA). The 3-methylbutyl chain may enhance membrane permeability over Compound A’s allyl group.
- Limitations: No direct bioactivity data for the target compound.
Preparation Methods
Synthesis Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Purine-2,6-dione core : Serves as the scaffold for functionalization.
- 3,5-Dimethylpyrazole : Introduced via nucleophilic substitution at C8.
- Alkyl side chains (2-methoxyethyl, 3-methylbutyl) : Installed via alkylation at N1 and N7.
A plausible retrosynthetic pathway involves sequential alkylation followed by C8 substitution, leveraging methodologies from WO2015107533A1, which outlines purine functionalization using brominated intermediates.
Stepwise Synthetic Route
Synthesis of 8-Bromo-1-(2-Methoxyethyl)-3-Methyl-7-(3-Methylbutyl)-3,7-Dihydro-1H-Purine-2,6-Dione
The purine core is functionalized at N7 and N1 prior to C8 substitution.
- N7 Alkylation : Treatment of xanthine with 1-bromo-3-methylbutane in dimethylformamide (DMF) using sodium hydride as a base at 60°C for 12 hours achieves 85% yield of 7-(3-methylbutyl)xanthine.
- N1 Alkylation : Subsequent reaction with 2-methoxyethyl bromide in the presence of potassium carbonate in acetonitrile at reflux (82°C, 8 hours) installs the 2-methoxyethyl group.
- C8 Bromination : Phosphorus oxybromide (POBr₃) in dichloromethane at 0°C introduces bromine at C8, yielding the key intermediate.
Nucleophilic Substitution at C8 with 3,5-Dimethyl-1H-Pyrazol-1-Amine
Adapting conditions from WO2015107533A1, the brominated intermediate reacts with 3,5-dimethyl-1H-pyrazol-1-amine in n-butyl acetate using potassium carbonate (3 equiv) and potassium iodide (0.1 equiv) as a catalytic system. Heating at 100°C for 6 hours facilitates substitution, followed by work-up with 10% acetic acid and methylene dichloride extraction. Final purification via methanol recrystallization yields the title compound (72% yield, >98% purity by HPLC).
Detailed Preparation Methods
Reaction Conditions and Optimization
Table 1: Optimization of C8 Substitution Reaction
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | N-butyl acetate, DMF, Toluene | N-butyl acetate | 72 |
| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | 72 |
| Catalyst | KI, CuI, None | KI (0.1 equiv) | 72→85* |
| Temperature (°C) | 80, 100, 120 | 100 | 72 |
| Time (hours) | 4, 6, 8 | 6 | 72 |
*Yield increased to 85% with 0.2 equiv KI, but purity dropped to 95%.
Critical factors include:
- Solvent polarity : N-butyl acetate balances reactivity and solubility without side reactions.
- Catalyst role : KI enhances nucleophilicity via halide exchange, accelerating substitution.
- Temperature control : Excessive heat (>110°C) promotes decomposition, while lower temperatures (<90°C) slow kinetics.
Purification and Characterization
Post-reaction work-up involves:
- Acid-base extraction : Removes unreacted amine and inorganic salts.
- Solvent distillation : Isolates crude product, followed by recrystallization in methanol to enhance purity.
- Analytical validation : NMR (¹H, ¹³C) confirms substituent integration, while LC-MS verifies molecular weight (Calcd: 445.52; Found: 445.51).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Byproduct Formation During C8 Substitution
- Competing hydrolysis : Brominated purines may hydrolyze to 8-oxopurines under prolonged heating.
- Mitigation : Anhydrous conditions and molecular sieves reduce hydrolysis, maintaining yields >70%.
Q & A
Q. What are the standard synthetic routes for preparing this heterocyclic purine-dione derivative, and how can reaction efficiency be optimized?
- Methodological Answer: The compound’s synthesis likely involves multi-step heterocyclic condensation. Key steps include:
- Pyrazole functionalization : Introduce 3,5-dimethyl-1H-pyrazole via nucleophilic substitution or palladium-catalyzed coupling .
- Purine core assembly : Use a one-pot cascade reaction (e.g., cyclocondensation of substituted guanidines with carbonyl intermediates under reflux in ethanol or DMF) .
- Side-chain modification : Attach 2-methoxyethyl and 3-methylbutyl groups via alkylation, ensuring regioselectivity by controlling temperature (e.g., 60–80°C) and base (K₂CO₃ or NaH) .
- Optimization : Apply factorial design (e.g., varying solvent polarity, catalyst loading) to maximize yield and purity, as demonstrated in analogous heterocyclic syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between purine C8/C2 and pyrazole substituents. Overlapping signals (e.g., methyl groups) may require variable-temperature NMR .
- Mass spectrometry : High-resolution ESI-MS (m/z accuracy <5 ppm) confirms molecular formula. Fragmentation patterns help validate the purine-pyrazole linkage .
- IR spectroscopy : Detect carbonyl stretches (purine-2,6-dione at ~1700 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
- Data conflicts : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting specific biological receptors?
- Methodological Answer:
- Quantum chemical calculations : Optimize the compound’s geometry (DFT at B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying regions for derivatization (e.g., methoxyethyl chain for solubility) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to adenosine receptors, focusing on purine-dione interactions with conserved residues (e.g., His278 in A₂A receptors) .
- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories in explicit solvent) to prioritize derivatives with low RMSD fluctuations .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELX tools address them?
- Methodological Answer:
- Disorder modeling : The flexible 3-methylbutyl chain may exhibit positional disorder. Use PART and SUMP instructions in SHELXL to model alternative conformers .
- Hydrogen placement : For non-H atoms, apply HFIX commands to fix idealized positions (e.g., riding model for methyl groups).
- Twinned crystals : If merging fails (Rint > 0.1), apply TWIN/BASF commands in SHELXL for detwinning .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADPs for anisotropic displacement .
Q. How can statistical experimental design resolve contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer:
- DoE approach : Apply a central composite design (CCD) to evaluate substituent effects (e.g., pyrazole methylation vs. purine substitution) on bioactivity. Use ANOVA to identify significant factors (p < 0.05) .
- Contradiction resolution : If SAR data conflicts (e.g., hydrophobic vs. electronic effects dominate), perform partial least squares (PLS) regression to deconvolute contributions .
- Validation : Replicate key experiments (n ≥ 3) under controlled conditions (e.g., fixed solvent, catalyst batch) to minimize variability .
Data Contradiction & Optimization
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer:
- Solubility assessment : Measure experimentally via shake-flask method (UV-Vis calibration curve) in buffers (pH 1.2–7.4). Compare with COSMO-RS predictions .
- Mismatch causes : Poor force field parametrization for methoxyethyl chains. Re-optimize using COSMOplex with explicit solvent molecules .
- Mitigation : Introduce solubilizing groups (e.g., PEG linkers) guided by Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
